4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a bromo substituent at the 4-position, a 4-fluorophenyl group at the 1-position of the pyrimidine ring, and a 3-methylpyrazole moiety linked via a butanamide group. The bromine atom likely enhances lipophilicity and steric bulk, while the fluorophenyl group may improve binding affinity through hydrophobic interactions or π-stacking .
Properties
IUPAC Name |
4-bromo-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN7O/c1-12-9-16(25-17(29)3-2-8-20)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h4-7,9-11H,2-3,8H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPZIWLOQNEOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCBr)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a complex arrangement of heterocycles and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 492.3 g/mol. The presence of bromine and fluorine substituents is significant as they can enhance the compound's interaction with biological targets.
The mechanism of action for 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide primarily involves its ability to inhibit specific kinases and enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells. The compound has shown potential in modulating pathways associated with tumor growth and inflammation.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity against various cancer cell lines. For instance:
These findings suggest that the compound may be effective against breast cancer (MCF7) and lung cancer (A549), among others.
Anti-inflammatory Effects
The pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes.
Case Studies
Several case studies highlight the biological activity of this compound:
- In Vivo Studies : In a study assessing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in vivo, it was found that certain compounds significantly reduced tumor size in mouse models while exhibiting minimal toxicity to normal tissues.
- Mechanistic Studies : Research involving molecular docking simulations has revealed that 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide binds effectively to ATP-binding sites of kinases, suggesting a competitive inhibition mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table highlights key structural and physicochemical differences between the target compound and similar pyrazolo[3,4-d]pyrimidine derivatives:
Key Observations:
Core Heterocycles : The target compound’s pyrazolo[3,4-d]pyrimidine core is distinct from pyrazolo[3,4-c]pyrimidine (e.g., ) or simple pyrazole derivatives (e.g., ), which may alter kinase selectivity or metabolic stability.
Substituent Effects: Bromo Group: Enhances molecular weight and lipophilicity compared to non-halogenated analogs (e.g., ). Bromine’s electron-withdrawing nature may also influence electronic distribution in the aromatic system. Fluorophenyl vs. Amide Linkers: The butanamide chain in the target compound provides conformational flexibility compared to rigid sulfonamide () or benzamide () linkers, which could impact solubility and bioavailability.
Thermal Stability : Melting points vary widely (102–245°C), with sulfonamide-containing derivatives () showing higher thermal stability, likely due to strong intermolecular hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
